1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide
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Overview
Description
1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide is a complex organic compound that features a trifluoromethoxy group, a benzyl group, and a pyridinecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl chloride and a base.
Incorporation of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using a trifluoromethylation reagent under specific conditions.
Formation of the Carboxamide: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide: Lacks the benzyl group, which may affect its reactivity and interactions.
Uniqueness
1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide is unique due to the presence of both the benzyl and trifluoromethoxy groups. These groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3/c21-20(22,23)28-17-9-7-16(8-10-17)24-19(27)15-6-11-18(26)25(13-15)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZFNZNHSNKXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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